molecular formula C11H23N3O4 B14177981 2,9-Diamino-2-(aminomethyl)decanedioic acid CAS No. 921226-17-7

2,9-Diamino-2-(aminomethyl)decanedioic acid

Cat. No.: B14177981
CAS No.: 921226-17-7
M. Wt: 261.32 g/mol
InChI Key: GLEYAPPHNAJITR-UHFFFAOYSA-N
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Description

2,9-Diamino-2-(aminomethyl)decanedioic acid is a chemical compound with the molecular formula C11H22N4O4 It is characterized by the presence of amino groups and a decanedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Diamino-2-(aminomethyl)decanedioic acid typically involves multi-step organic reactions. One common method includes the reaction of decanedioic acid with ammonia and formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a metal salt, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as high-pressure reactors and automated control systems to ensure consistent quality and yield. The raw materials are carefully selected and purified to minimize impurities and optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2,9-Diamino-2-(aminomethyl)decanedioic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amino groups to amine groups, altering the compound’s properties.

    Substitution: The amino groups can participate in substitution reactions with electrophiles, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acids.

Scientific Research Applications

2,9-Diamino-2-(aminomethyl)decanedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,9-Diamino-2-(aminomethyl)decanedioic acid involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. Additionally, the compound may act as a substrate or inhibitor in enzymatic reactions, modulating biochemical processes.

Comparison with Similar Compounds

2,9-Diamino-2-(aminomethyl)decanedioic acid can be compared with other similar compounds, such as:

  • 2,9-Diamino-2-(aminomethyl)nonanedioic acid
  • 2,9-Diamino-2-(aminomethyl)octanedioic acid

These compounds share similar structural features but differ in the length of the carbon chain

Properties

CAS No.

921226-17-7

Molecular Formula

C11H23N3O4

Molecular Weight

261.32 g/mol

IUPAC Name

2,9-diamino-2-(aminomethyl)decanedioic acid

InChI

InChI=1S/C11H23N3O4/c12-7-11(14,10(17)18)6-4-2-1-3-5-8(13)9(15)16/h8H,1-7,12-14H2,(H,15,16)(H,17,18)

InChI Key

GLEYAPPHNAJITR-UHFFFAOYSA-N

Canonical SMILES

C(CCCC(CN)(C(=O)O)N)CCC(C(=O)O)N

Origin of Product

United States

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